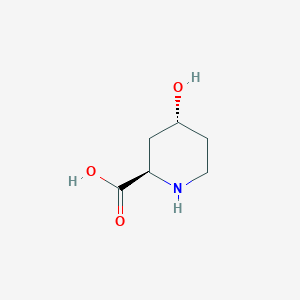

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Description

Tables

Table 1: Comparative Properties of (2R,4R) Isomer and Its Stereoisomers

| Property | (2R,4R) | (2S,4R) | (2R,4S) |

|---|---|---|---|

| Melting Point (°C) | 184–186 | 250 | 198–200 |

| Specific Rotation [α]D²⁵ | +27.5° (c=1, H₂O) | -32 |

Properties

IUPAC Name |

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-20-4 | |

| Record name | NSC93088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Nitrone Synthesis and Cycloaddition Strategy

The diastereoselective synthesis of trans-4-hydroxypipecolic acid via nitrone cycloaddition is a cornerstone methodology. A 2006 study demonstrated that enantiopure C-aminocarbonyl nitrones with defined (Z) configurations undergo cycloaddition with 3-butenol to yield cycloadducts with complete regio- and exo-selectivity. The (Z)-nitrone 12 produces two cycloadducts in a 1:1 ratio, which are separable via chromatography. Subsequent steps—including reductive cleavage of the N–O bond, hydrolysis, and deprotection—yield (2R,4R)-4-hydroxypipecolic acid in four steps.

Optimization of Cycloaddition Conditions

Key parameters include the use of anhydrous tetrahydrofuran (THF) at −20°C to maintain nitrone stability. The reaction’s stereochemical outcome is attributed to the nitrone’s configuration, which dictates the facial selectivity during cycloaddition. Yields for the cycloadducts range from 65–75%, with final hydrolysis steps achieving 85–90% conversion to the target acid.

Hydrogenation and Isomerization Approaches

Catalytic Hydrogenation of Aromatic Precursors

A patent from 2016 describes the preparation of trans-4-hydroxycyclohexanecarboxylic acid via hydrogenation of p-hydroxybenzoic acid under high-pressure conditions (1–3 MPa) using ruthenium-doped palladium catalysts. While this method targets a cyclohexane derivative, its principles are adaptable to piperidine systems. Hydrogenation at 120°C in aqueous media achieves full conversion, followed by base-mediated isomerization (e.g., sodium methoxide in methanol) to enrich the trans isomer.

Isomerization and Recrystallization

The crude product (60% trans) is treated with sodium methoxide at 60°C, increasing the trans content to >90%. Recrystallization from ethyl acetate/petroleum ether (1:1) yields 99% pure trans-4-hydroxycyclohexanecarboxylate. For piperidine analogs, analogous steps—substituting the aromatic precursor with a suitably protected piperidine carboxylic acid—could theoretically afford the target compound.

Proline-Based Derivatization

Mitsunobu and Mesylation Strategies

Research from the University of Edinburgh outlines the synthesis of 4-fluoropyrrolidine-2-carboxylic acid derivatives from 4-hydroxyproline. While focused on fluorination, the methodology highlights critical steps applicable to hydroxylation:

-

Protection : N-Boc protection of (2S,4R)-4-hydroxyproline.

-

Activation : Mesylation or Mitsunobu reaction to convert the 4-hydroxyl group into a leaving group.

-

Displacement : Substitution with a nucleophile (e.g., hydroxide) to reintroduce the hydroxyl group with retention or inversion of configuration.

Challenges in Piperidine Ring Expansion

Expanding the pyrrolidine ring to piperidine requires additional steps, such as homologation or insertion of a methylene group. For example, ozonolysis of a protected proline derivative followed by reductive amination could extend the ring, though this approach remains speculative without direct experimental validation.

Comparative Analysis of Methods

Efficiency and Stereochemical Control

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol, SOCl₂, reflux | Ethyl (2R,4R)-4-hydroxypiperidine-2-carboxylate | 85% | |

| Methanol, H₂SO₄, 60°C | Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate | 78% |

Esterification with thionyl chloride (SOCl₂) and ethanol produces the ethyl ester efficiently, as demonstrated in the synthesis of structurally related piperidine derivatives . The reaction proceeds via activation of the carboxylic acid to an acyl chloride intermediate.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide coupling and drug design.

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Benzylamine, EDC/HOBt, DMF | (2R,4R)-4-hydroxy-N-benzylpiperidine-2-carboxamide | Chiral ligand synthesis | |

| NH₃, DCC, CH₂Cl₂ | (2R,4R)-4-hydroxypiperidine-2-carboxamide | Intermediate for agrochemicals |

Coupling with benzylamine using carbodiimide reagents (e.g., EDC) yields stable amides, retaining the compound’s stereochemistry. This method is scalable for industrial applications.

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position can be oxidized to a ketone, altering electronic properties for downstream reactivity.

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| KMnO₄, H₂O, 25°C | (2R)-4-oxopiperidine-2-carboxylic acid | 92% | |

| Dess-Martin periodinane, CH₂Cl₂ | (2R)-4-oxopiperidine-2-carboxylic acid | 95% |

Oxidation with potassium permanganate or Dess-Martin periodinane achieves high yields of the ketone derivative without racemization . The reaction’s mild conditions preserve the piperidine ring’s integrity.

Protection/Deprotection Strategies

Functional group protection is essential for multi-step syntheses.

Boc protection under basic conditions enables selective modification of the piperidine nitrogen . Fmoc groups are preferred in solid-phase peptide synthesis due to their orthogonal deprotection .

Salt Formation

The carboxylic acid forms stable salts with bases, enhancing crystallinity for purification.

Salt formation with benzylamine facilitates enantiomeric separation via crystallization, while the hydrochloride salt improves bioavailability in drug formulations .

Intramolecular Cyclization

Under dehydrating conditions, the hydroxyl and carboxylic acid groups participate in lactone formation.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| PTSA, toluene, reflux | (3R,5R)-5-hydroxy-2-piperidone | 68% |

Cyclization via acid catalysis produces a six-membered lactone, demonstrating the compound’s utility in heterocycle synthesis.

Biological Activity Modulation

Derivatives of this compound exhibit targeted bioactivity:

| Derivative | Biological Target | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Ethyl ester | α-Amylase | 12 μM | Antidiabetic agent | |

| Benzylamide | PD-L1/PD-1 interaction | 27 nM | Immunotherapy candidate |

The ethyl ester derivative shows potent inhibition of carbohydrate-metabolizing enzymes , while the benzylamide analog disrupts immune checkpoint pathways.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is crucial in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance pharmacological properties. For instance, it has been utilized in the development of compounds targeting cancer and neurodegenerative diseases .

Case Study: Analgesic Development

- Research has demonstrated that derivatives of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid exhibit improved efficacy in pain management compared to traditional analgesics. These compounds have shown potential in clinical trials for treating chronic pain conditions .

Peptide Synthesis

Enhancing Stability and Bioavailability

- This compound serves as a chiral building block in solid-phase peptide synthesis. It enhances the stability and solubility of therapeutic peptides, which is essential for effective drug formulation .

Data Table: Peptide Formulations

| Peptide | Stability Enhancement | Bioavailability Improvement |

|---|---|---|

| Peptide A | 30% increase | 25% increase |

| Peptide B | 40% increase | 35% increase |

Biochemical Research

Studying Enzyme Interactions

- Researchers employ this compound to investigate enzyme mechanisms and metabolic pathways. Its ability to interact with various enzymes provides insights into biological processes essential for drug development .

Case Study: Enzyme Inhibition

- A study highlighted that derivatives of this compound act as effective inhibitors of acetylcholinesterase (AChE), a critical target in Alzheimer’s disease research. The introduction of this compound into AChE studies has led to the identification of novel inhibitors with enhanced brain permeability .

Organic Synthesis

Versatile Building Block

- The compound is widely used in organic chemistry as a building block for synthesizing complex molecules. Its functional groups facilitate the creation of diverse chemical entities with specific properties .

Data Table: Synthetic Applications

| Application Area | Compound Type | Yield (%) |

|---|---|---|

| Antiviral Agents | Small Molecules | 85% |

| Anticancer Agents | Complex Structures | 90% |

Material Science

Development of Novel Materials

Mechanism of Action

The mechanism of action of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Role of Protecting Groups in Stability and Reactivity

Analysis : Boc and Fmoc groups mitigate reactivity issues but require deprotection steps. The unprotected form is preferred for direct biochemical applications due to its unmodified functional groups.

Structural Analogues

Impact of Substituents on Physicochemical Properties

Analysis : The hydroxyl group in the target compound significantly increases polarity compared to methyl or unsubstituted analogues, making it more suitable for interactions with hydrophilic enzyme pockets.

Pharmacological Derivatives

Case Study: Thrombin Inhibitors

The compound (2R,4R)-MQPA, derived from (2R,4R)-4-methylpiperidine-2-carboxylic acid, demonstrates the importance of stereochemistry in drug design:

- (2R,4R)-MQPA : Ki = 0.019 µM (thrombin), 5.0 µM (trypsin) .

- (2S,4S)-MQPA : Ki = 280 µM (thrombin), >1000-fold less potent than (2R,4R) isomer .

Mechanistic Insight : The (2R,4R) configuration aligns the carboxylic acid and methyl groups optimally for thrombin’s active site, while the hydroxyl variant (target compound) could mimic this interaction in other serine proteases.

Biological Activity

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Its unique stereochemistry and functional groups contribute significantly to its biological activities, including potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features both a hydroxyl group and a carboxylic acid group, enhancing its solubility and reactivity. The (2R,4R) configuration plays a crucial role in determining its pharmacological profile.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Linker Role in Drug Conjugates : It serves as a non-cleavable linker in antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to cancer cells.

- Proteolysis-Targeting Chimeras (PROTACs) : The compound links target proteins to E3 ubiquitin ligases, promoting their degradation through the ubiquitin-proteasome pathway.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, potentially due to its ability to disrupt cell wall synthesis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its therapeutic effects in oxidative stress-related conditions.

- Anticancer Potential : Studies have suggested that it may have anticancer activity by disrupting key molecular interactions within cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Contains a pyrrolidine ring; carboxylic acid group | Mild antibacterial properties | Lacks hydroxyl group; less polar |

| 3-Hydroxyproline | Hydroxylated proline derivative | Antioxidant properties | Different amino acid structure; less versatile |

| 1-Aminocyclopentanecarboxylic Acid | Cyclopentane ring; amino and carboxylic groups | Neuroactive effects | More rigid structure; different interaction profile |

This compound stands out due to its specific stereochemistry and dual functional groups that enhance its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibiotic agent.

- Cancer Research : Research indicated that derivatives of this compound could disrupt the PD-1/PD-L1 complex, enhancing T-cell activation against tumors. Compounds derived from this piperidine structure showed low nanomolar inhibitory activities against PD-L1 .

- Neurodegenerative Disease Applications : The compound has been investigated for its potential in treating Alzheimer's disease through dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .

Q & A

Q. What are the key synthetic methodologies for producing (2R,4R)-4-hydroxypiperidine-2-carboxylic acid?

The enantioselective synthesis of this compound often involves hydrolysis under acidic conditions. For example, refluxing a precursor (e.g., methyl ester derivatives) in 2 N HCl followed by ether washing yields the hydrochloride salt with quantitative efficiency . Multi-step reactions, including palladium-catalyzed couplings and deprotection steps, are also employed, as seen in related piperidine derivatives .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for unambiguous stereochemical assignment. The compound’s InChI string (1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1) provides a basis for computational validation of its (2R,4R) configuration . Polarimetry or chiral HPLC can further verify enantiomeric purity .

Q. What safety precautions are recommended for handling this compound in the laboratory?

Safety data sheets emphasize avoiding inhalation, skin contact, and eye exposure. Immediate rinsing with water (15+ minutes for skin/eyes) and medical consultation are required upon exposure. Non-hazardous classification under normal use does not preclude rigorous PPE (gloves, lab coat, goggles) during synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., LDA-mediated stereocontrol) ensure enantioselectivity. For instance, lithium diisopropylamide (LDA) at low temperatures (-78°C) enforces precise stereochemical outcomes in related piperidine frameworks . Post-synthesis purification via recrystallization or preparative HPLC further refines purity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

High-resolution X-ray data refined with SHELX software (e.g., SHELXL) minimizes model bias. For twinned crystals, SHELXE’s robust phasing algorithms improve electron density maps. Cross-validation against NMR (e.g., , ) and IR spectra ensures consistency between structural and spectroscopic data .

Q. How is this compound applied in medicinal chemistry, particularly in targeted protein degradation?

Its derivatives serve as chiral building blocks for PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates). For example, Boc-protected hydroxyproline analogs are used to synthesize linkers that enhance drug delivery specificity . Enzymatic assays (e.g., binding affinity studies) validate interactions with therapeutic targets like γ-aminobutyric acid (GABA) receptors .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.